2-Formyl-5-methoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-methoxybiphenyl is an organic compound with the molecular formula C14H12O2 It is a biphenyl derivative, characterized by the presence of a formyl group at the second position and a methoxy group at the fifth position on the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-methoxybiphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-Carboxy-5-methoxybiphenyl
Reduction: 2-Hydroxymethyl-5-methoxybiphenyl
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-Formyl-5-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Mechanism of Action
The mechanism of action of 2-Formyl-5-methoxybiphenyl depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, making it susceptible to nucleophilic attack. The methoxy group can influence the electronic properties of the biphenyl ring, affecting the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-5-methoxyphenylboronic acid
- 2-Methoxy-5-formylbenzeneboronic acid
- 2-Methoxy-5-formylphenylboronic acid
Uniqueness
2-Formyl-5-methoxybiphenyl is unique due to the specific positioning of the formyl and methoxy groups on the biphenyl ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C14H12O2 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-methoxy-2-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-16-13-8-7-12(10-15)14(9-13)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
RSKDJEGUSMNMCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.